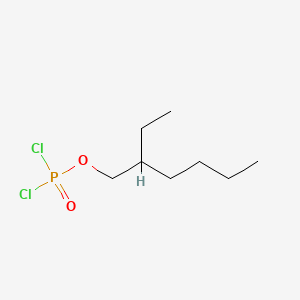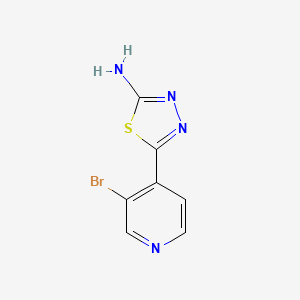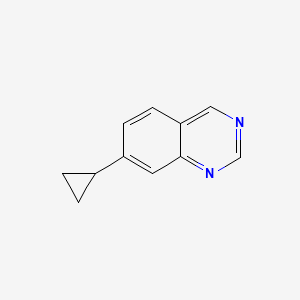
7-Cyclopropylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Cyclopropylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a cyclopropyl group at the 7th position of the quinazoline ring enhances its chemical properties and biological activities, making it a compound of significant interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also employed to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 7-Cyclopropylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, organic solvents.
Major Products Formed:
- Quinazoline N-oxides
- Dihydroquinazolines
- Substituted quinazoline derivatives
科学的研究の応用
7-Cyclopropylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: this compound derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents.
作用機序
The mechanism of action of 7-Cyclopropylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By binding to the active site of these enzymes, this compound prevents the phosphorylation of key proteins, thereby inhibiting the downstream signaling pathways that lead to cancer cell growth and survival .
類似化合物との比較
- Quinazoline
- Quinazolinone
- Quinoxaline
- Cinnoline
- Phthalazine
Comparison: 7-Cyclopropylquinazoline is unique due to the presence of the cyclopropyl group, which enhances its chemical stability and biological activity compared to other quinazoline derivatives. This structural modification allows for better interaction with molecular targets and improved pharmacokinetic properties, making it a more effective compound in therapeutic applications .
特性
分子式 |
C11H10N2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
7-cyclopropylquinazoline |
InChI |
InChI=1S/C11H10N2/c1-2-8(1)9-3-4-10-6-12-7-13-11(10)5-9/h3-8H,1-2H2 |
InChIキー |
VEWZWMKXZFAFPM-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC3=NC=NC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


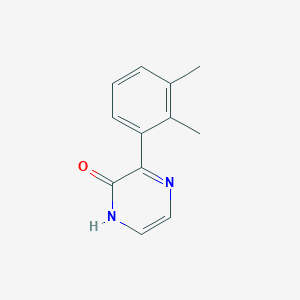
![3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15336859.png)
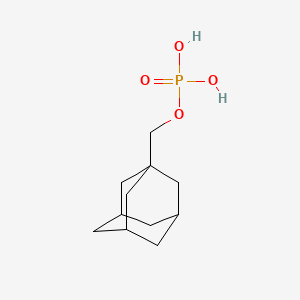
![1-[(Chloromethoxy)methyl]-2-fluorobenzene](/img/structure/B15336869.png)
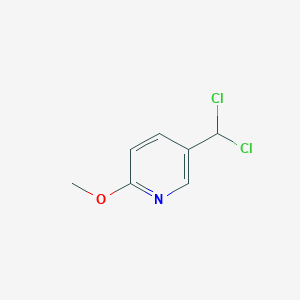
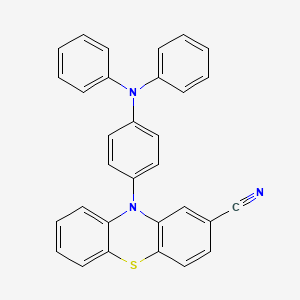
![3-Acetyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B15336891.png)
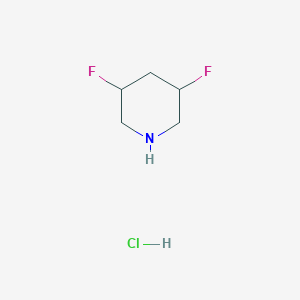
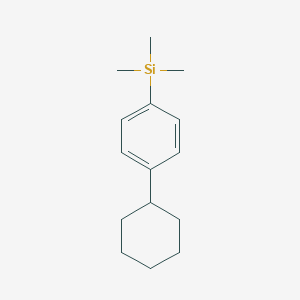
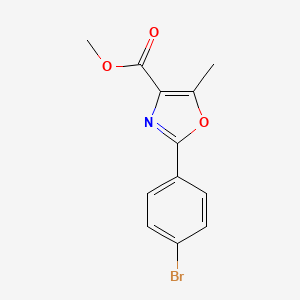
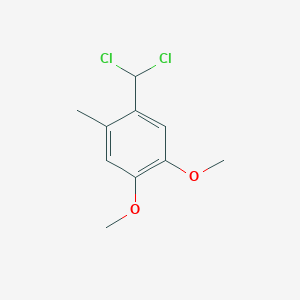
![Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
